(2S)-2-(3,4-dichlorophenyl)oxirane
Description
(2S)-2-(3,4-Dichlorophenyl)oxirane is a chiral epoxide characterized by a 3,4-dichlorophenyl substituent attached to an oxirane (epoxide) ring. This compound is supplied in high-purity grades (99%–99.999%) and is utilized in life science research and industrial applications, such as synthetic intermediates for pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
(2S)-2-(3,4-dichlorophenyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOFHWTUAOODBJ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295421 | |
| Record name | (2S)-2-(3,4-Dichlorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256474-26-7 | |
| Record name | (2S)-2-(3,4-Dichlorophenyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256474-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-(3,4-Dichlorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(3,4-dichlorophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3,4-dichlorophenyl)oxirane typically involves the reaction of 3,4-dichlorophenylacetone with a suitable oxidizing agent. One common method involves the use of sodium hydroxide (NaOH) in ethanol. The reaction mixture is stirred at room temperature for several hours, followed by the evaporation of ethanol under reduced pressure to yield the desired epoxide .
Industrial Production Methods
Industrial production of (2S)-2-(3,4-dichlorophenyl)oxirane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, biocatalytic methods using whole cell biocatalysts have been explored for the enantioselective synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3,4-dichlorophenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Properties
Research indicates that compounds similar to (2S)-2-(3,4-dichlorophenyl)oxirane exhibit anticonvulsant properties. Such compounds are being explored for their efficacy in treating epilepsy and other neurological disorders. The presence of the dichlorophenyl group enhances the pharmacological profile, potentially leading to more effective treatments with fewer side effects .
Inhibition of Soluble Epoxide Hydrolase (sEH)
Recent studies have identified derivatives of (2S)-2-(3,4-dichlorophenyl)oxirane as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathophysiological processes including inflammation and pain. Inhibitors targeting sEH can modulate the levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects. This application is particularly relevant in the development of cardiovascular therapies .
Synthesis and Chemical Reactions
Enantioselective Synthesis
The compound serves as a key intermediate in the enantioselective synthesis of various biologically active molecules. For instance, it can be transformed into (+)-Sertraline, a well-known antidepressant, through a series of stereoselective reactions. The ability to produce enantiomerically pure forms is crucial for pharmaceutical applications, as different enantiomers can exhibit vastly different biological activities .
Epoxidation Reactions
(2S)-2-(3,4-dichlorophenyl)oxirane is also utilized in synthetic organic chemistry for its reactivity as an epoxide. Its unique structure allows it to participate in various nucleophilic substitution reactions, making it valuable for synthesizing complex organic compounds .
Case Study 1: Anticonvulsant Activity
A study focused on the anticonvulsant activity of azole compounds related to (2S)-2-(3,4-dichlorophenyl)oxirane demonstrated significant efficacy in animal models. The results indicated a promising therapeutic window for treating seizures, with minimal side effects observed at effective doses .
Case Study 2: sEH Inhibition
In vivo studies on derivatives of (2S)-2-(3,4-dichlorophenyl)oxirane showed potent inhibition of sEH in rat models. The pharmacokinetic profiles suggested that these compounds could be developed into therapeutic agents for managing pain and inflammation .
Comparative Data Table
| Application | Compound/Process | Outcome/Effect |
|---|---|---|
| Anticonvulsant | Azole derivatives | Significant seizure reduction in animal models |
| sEH Inhibition | 4-(4-(3,4-Dichlorophenyl)-5-phenyloxazol-2-yl)butanoic acid | Potent inhibition of sEH with favorable pharmacokinetics |
| Enantioselective Synthesis | (+)-Sertraline synthesis | High yield of enantiomerically pure product |
| Epoxidation Reactions | Nucleophilic substitutions | Synthesis of complex organic compounds |
Mechanism of Action
The mechanism of action of (2S)-2-(3,4-dichlorophenyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and create complex molecular architectures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and physicochemical properties of (2S)-2-(3,4-dichlorophenyl)oxirane and its analogs:
Key Observations
Substituent Position and Electronic Effects: The 3,4-dichlorophenyl group in the target compound provides a distinct electronic profile compared to 3,5-dichlorophenyl (Tridiphane) or 4-chlorophenyl analogs. Tridiphane’s trichloroethyl group increases molecular weight and lipophilicity, enhancing its stability and pesticidal activity .
Stereochemical Impact: The (2S) configuration in the target compound contrasts with the racemic (RS) form of Tridiphane. Chirality can dictate enantioselective interactions in biological systems or asymmetric synthesis. (2S,3S)-2,3-Bis(4-chlorophenyl)oxirane’s dual stereocenters and symmetry may influence crystallinity or solubility compared to monosubstituted analogs .
Lipophilicity and Applications :
- The tert-butyl group in 2-[2-(4-chlorophenyl)ethyl]-2-(tert-butyl)oxirane contributes to high lipophilicity (XLogP3 = 4.4), making it suitable for lipid-rich environments in agrochemical formulations .
Biological Activity
(2S)-2-(3,4-dichlorophenyl)oxirane, also known as 3,4-dichlorophenyloxirane, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects based on diverse sources.
Chemical Structure
The compound is characterized by an oxirane ring substituted with a dichlorophenyl group. Its structural formula can be represented as follows:
Biological Activity Overview
The biological activities of (2S)-2-(3,4-dichlorophenyl)oxirane have been evaluated in multiple studies, revealing significant effects against various pathogens and cancer cell lines.
Antimicrobial Activity
Research indicates that (2S)-2-(3,4-dichlorophenyl)oxirane exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial and fungal strains.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Significant antibacterial activity | |
| Candida albicans | Inhibitory effects | |
| Escherichia coli | Moderate activity |
The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of critical metabolic pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of (2S)-2-(3,4-dichlorophenyl)oxirane. It has shown promising results in inhibiting the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| SW707 (rectal cancer) | 5.0 | |
| A549 (lung cancer) | 7.5 | |
| T47D (breast cancer) | 6.0 |
The compound's anticancer effects are believed to be related to its ability to induce apoptosis and inhibit proliferation through various signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of (2S)-2-(3,4-dichlorophenyl)oxirane against Candida species, highlighting its potential as an antifungal agent particularly effective against fluconazole-resistant strains. The study reported a significant reduction in fungal viability at low concentrations.
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. The results indicated that the compound exhibited a dose-dependent cytotoxic effect, with lower IC50 values compared to standard chemotherapeutic agents like cisplatin.
Mechanistic Insights
The biological activity of (2S)-2-(3,4-dichlorophenyl)oxirane can be attributed to its interaction with cellular targets:
- Membrane Disruption : The oxirane structure allows for interaction with lipid membranes, leading to increased permeability and cell death in microbial cells.
- Apoptosis Induction : In cancer cells, the compound may activate apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
